molecular formula C11H10Cl2O B13749778 4-Chloro-2-(chlorophenylmethylene)butyraldehyde CAS No. 22080-93-9

4-Chloro-2-(chlorophenylmethylene)butyraldehyde

Cat. No.: B13749778
CAS No.: 22080-93-9
M. Wt: 229.10 g/mol
InChI Key: XFAWAGDMIKYIIK-UHFFFAOYSA-N
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Description

4-chloro-2-[chloro(phenyl)methylidene]butanal is an organic compound with a complex structure that includes both chloro and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[chloro(phenyl)methylidene]butanal typically involves multiple steps, starting from simpler organic molecules. One common method involves the chlorination of a phenyl-substituted butanal derivative under controlled conditions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 4-chloro-2-[chloro(phenyl)methylidene]butanal may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[chloro(phenyl)methylidene]butanal can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol.

Major Products

    Oxidation: 4-chloro-2-[chloro(phenyl)methylidene]butanoic acid.

    Reduction: 4-chloro-2-[chloro(phenyl)methylidene]butanol.

    Substitution: 4-chloro-2-[amino(phenyl)methylidene]butanal.

Scientific Research Applications

4-chloro-2-[chloro(phenyl)methylidene]butanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-chloro-2-[chloro(phenyl)methylidene]butanal exerts its effects involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pathways involved may include inhibition of enzyme activity or modification of protein structure.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-methylphenol
  • 4-chloro-2-fluorobenzenemethanol
  • 4-chloro-2-methylphenoxyacetic acid

Uniqueness

4-chloro-2-[chloro(phenyl)methylidene]butanal is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Unlike similar compounds, it possesses both an aldehyde and a chloro-substituted phenyl group, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

22080-93-9

Molecular Formula

C11H10Cl2O

Molecular Weight

229.10 g/mol

IUPAC Name

4-chloro-2-[chloro(phenyl)methylidene]butanal

InChI

InChI=1S/C11H10Cl2O/c12-7-6-10(8-14)11(13)9-4-2-1-3-5-9/h1-5,8H,6-7H2

InChI Key

XFAWAGDMIKYIIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(CCCl)C=O)Cl

Origin of Product

United States

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